Varenicline hydrochloride

Catalog No.
S003978
CAS No.
230615-23-3
M.F
C13H15Cl2N3
M. Wt
284.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varenicline hydrochloride

CAS Number

230615-23-3

Product Name

Varenicline hydrochloride

IUPAC Name

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;

InChI Key

NZVVYNGXLGJKCW-DRJPZDRJSA-N

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Synonyms

(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Varenicline Hcl(CP 526555;Champix) is a nicotinic receptor partial agonist; it stimulates nicotine receptors more weakly than nicotine itself does.IC50 value:Target: nAChRVarenicline(CP 526555; Champix; Chantix) is a prescription medication used to treat smoking addiction. As a partial agonist it both reduces cravings for and decreases the pleasurable effects of cigarettes and other tobacco products. Through these mechanisms Varenicline(CP 526555; Champix; Chantix) can assist some patients to quit smoking.

Vaping Cessation

Alcohol Dependence Treatment

Nicotine Addiction Treatment

Dry Eye Syndrome Treatment

Treatment of Opioid Dependence

    Application Summary: Varenicline has been investigated for its potential use in the treatment of opioid dependence.

Treatment of Cocaine Dependence

    Application Summary: Similar to its potential use in opioid dependence, varenicline has also been investigated for its potential use in the treatment of cocaine dependence.

Varenicline hydrochloride is a medication primarily used for smoking cessation and the treatment of dry eye syndrome. It acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. By activating these receptors, varenicline stimulates the release of dopamine in the brain's reward center, helping to alleviate cravings and withdrawal symptoms associated with nicotine addiction. The chemical formula for varenicline is C13H13N3C_{13}H_{13}N_{3}, with a molar mass of approximately 211.268 g/mol .

Varenicline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype []. These receptors are found in the brain and play a crucial role in the rewarding and reinforcing effects of nicotine. When nicotine binds to these receptors, it triggers the release of dopamine, a neurotransmitter associated with pleasure and reward. Varenicline partially activates these receptors, providing a weaker dopamine response compared to nicotine. This weaker activation can still help reduce cravings and withdrawal symptoms while minimizing the pleasurable effects associated with smoking.

Varenicline is generally well-tolerated, but some common side effects include nausea, insomnia, abnormal dreams, and headache []. In rare cases, varenicline may be associated with serious neuropsychiatric events, such as suicidal ideation, depression, and aggression []. It's crucial to consult a healthcare professional before using varenicline to assess potential risks and benefits.

Data on Toxicity:

  • Varenicline has an LD50 (lethal dose for 50% of test subjects) of 1300 mg/kg in rats.
Starting from precursors derived from natural sources or synthetic routes. The process generally includes:

  • Formation of Key Intermediates: Initial steps involve creating bicyclic structures that are precursors to the final product.
  • Cyclization Reactions: These reactions help in forming the tricyclic structure characteristic of varenicline.
  • Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt for improved solubility and stability .

Specific synthetic pathways have been documented in various studies, emphasizing the importance of controlling reaction conditions to minimize impurities.

Varenicline's primary biological activity involves its role as a partial agonist at nicotinic acetylcholine receptors. This action results in:

  • Dopamine Release: Varenicline activates the alpha-4 beta-2 receptors, leading to a moderate release of dopamine, which helps reduce cravings for nicotine.
  • Withdrawal Symptom Management: By partially stimulating these receptors, varenicline mitigates withdrawal symptoms during smoking cessation .
  • Antagonistic Effects: It competes with nicotine for binding sites on the alpha-4 beta-2 receptors, thereby reducing nicotine's reinforcing effects when a person smokes .

Varenicline is primarily used for:

  • Smoking Cessation: It is marketed under brand names such as Chantix and Champix. Clinical studies have demonstrated its effectiveness in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
  • Dry Eye Syndrome: Recent investigations suggest varenicline may also be effective in treating dry eye disease by acting on nicotinic receptors in the nasal cavity to stimulate tear production .

Varenicline has been studied for its interactions with various neurotransmitter systems:

  • Nicotinic Acetylcholine Receptors: It shows high affinity for alpha-4 beta-2 and alpha-6 beta-2 receptors, influencing dopamine release and addiction pathways.
  • Serotonin Receptors: Research indicates that varenicline may interact with serotonin receptors (specifically 5-HT3), affecting mood and behavior .
  • Drug Interactions: Varenicline may alter the pharmacokinetics of other drugs, such as chromium excretion rates, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with varenicline:

Compound NameTypeMechanism of ActionUnique Features
CytisineNicotine receptor agonistFull agonist at nicotinic receptorsNatural compound derived from plant sources
BupropionAntidepressantNorepinephrine-dopamine reuptake inhibitorPrimarily used as an antidepressant and smoking aid
NicotineNicotine receptor agonistFull agonist at nicotinic receptorsHighly addictive; strong reinforcement effects
AcetylcholineNeurotransmitterFull agonist at all nicotinic receptorsEndogenous neurotransmitter involved in muscle activation

Varenicline's uniqueness lies in its partial agonistic properties at specific nicotinic receptor subtypes, which allows it to reduce cravings without producing the full effects associated with nicotine addiction . This mechanism differentiates it from other compounds that either fully activate or block these receptors.

Varenicline hydrochloride represents a pharmaceutically significant nicotinic acetylcholine receptor partial agonist characterized by its distinctive molecular composition. The compound possesses the molecular formula C13H14ClN3, reflecting the incorporation of a hydrochloride moiety into the parent varenicline structure [1] [2]. The molecular weight is precisely 247.72 grams per mole, which includes the contribution of the chloride ion that forms the hydrochloride salt [1] [2] [3]. This molecular weight represents an increase from the parent varenicline base (C13H13N3), which has a molecular weight of 211.26 grams per mole [4]. The Chemical Abstracts Service registry number assigned to varenicline hydrochloride is 230615-23-3, providing its unique chemical identifier [1] [2] [5].

The systematic chemical nomenclature designates varenicline hydrochloride as 6,10-Methano-6H-pyrazino[2,3-h] [6]benzazepine, 6,7,8,9-tetrahydro-, monohydrochloride [1]. This nomenclature reflects the complex tricyclic bridged structure that incorporates both pyrazino and benzazepine ring systems connected through a methano bridge. Alternative nomenclature systems describe the compound as 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene hydrochloride, emphasizing its tetracyclic nature with specific stereochemical configurations [7].

Crystallographic Data and X-ray Diffraction Patterns

Crystal Form Identification and Classification

Varenicline hydrochloride demonstrates polymorphic behavior, existing in multiple crystalline forms with distinct powder X-ray diffraction patterns. The most extensively characterized polymorph is designated as Form IV, which exhibits specific crystallographic characteristics that distinguish it from other polymorphic variants [8]. This form represents a thermodynamically stable configuration under standard conditions and has been the subject of detailed structural analysis through powder diffraction techniques.

Powder X-ray Diffraction Pattern Analysis

Form IV of varenicline hydrochloride displays a characteristic powder X-ray diffraction pattern with distinctive peak positions that serve as fingerprint identifiers for this specific crystal form [8]. The primary diffraction peaks occur at 2θ angles of 7.8°, 10.8°, 16.0°, 19.8°, and 21.8°, all measured with a tolerance of ±0.2° two theta [8]. These peak positions correspond to specific d-spacing values that reflect the periodic arrangement of molecules within the crystal lattice structure.

Additional characteristic peaks further define the diffraction pattern of Form IV, appearing at 2θ positions of 10.0°, 11.8°, 19.4°, 23.5°, and 27.8° [8]. The presence of these secondary peaks provides enhanced identification capability and confirms the structural integrity of this particular polymorphic form. The intensity relationships between these peaks reflect the relative orientations and packing arrangements of varenicline hydrochloride molecules within the crystalline matrix.

The powder diffraction measurements were conducted using standard protocols employing copper radiation with a wavelength of 1.5418 Å, which represents the conventional analytical approach for pharmaceutical solid-state characterization [8]. The scanning parameters encompassed a range from 2° to 40° two-theta with continuous scanning mode and step sizes of 0.05° at scanning rates of 3° per minute [8].

Comparative Analysis with Related Crystal Forms

While Form IV represents the primary characterized varenicline hydrochloride polymorph, comparative studies with related varenicline salt forms provide contextual understanding of crystallographic relationships. Varenicline hydrogen tartrate Form B, for instance, crystallizes in space group P212121 with unit cell parameters a = 7.07616(2) Å, b = 7.78357(2) Å, c = 29.86149(7) Å, and volume V = 1644.706(6) Å3 [9] [10]. This structural information, while pertaining to the tartrate salt, demonstrates the general crystallographic behavior patterns observed in varenicline salt systems.

Hydrogen Bonding Networks and Crystal Packing Arrangements

Intermolecular Hydrogen Bonding Patterns

The crystal structure of varenicline hydrochloride involves complex hydrogen bonding networks that stabilize the three-dimensional arrangement of molecules within the crystalline lattice. The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the interaction between the protonated secondary amine nitrogen and the chloride anion [11]. These ionic interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid-state material.

Research into varenicline's hydrogen bonding behavior at receptor binding sites reveals that the compound can participate in multiple hydrogen bonding interactions [11] [12]. Specifically, varenicline forms hydrogen bonds through its pyrazine nitrogen atom, which acts as an acceptor for hydrogen bonding interactions [12]. The secondary amine nitrogen, when protonated in the hydrochloride salt, serves as a hydrogen bond donor, creating opportunities for additional stabilizing interactions within the crystal structure.

Crystal Packing Architecture

The crystal packing arrangement in varenicline hydrochloride reflects the optimization of intermolecular interactions to achieve maximum thermodynamic stability. The tricyclic structure of varenicline creates specific spatial requirements that influence how molecules orient relative to each other in the solid state. The rigid bridged structure limits conformational flexibility, resulting in well-defined packing motifs that contribute to the characteristic diffraction pattern observed for Form IV [8].

The incorporation of chloride ions into the crystal lattice creates localized charge distributions that influence the overall packing efficiency. These ionic interactions complement the van der Waals forces and hydrogen bonding networks to establish the three-dimensional crystal architecture. The resulting structure demonstrates the balance between maximizing attractive interactions while minimizing steric repulsions between adjacent molecules.

Structural Stability and Polymorphic Relationships

The hydrogen bonding networks in varenicline hydrochloride contribute to the relative stability of different polymorphic forms. Form IV demonstrates particular stability under ambient conditions, which correlates with its well-organized hydrogen bonding pattern and efficient molecular packing [8]. The specific arrangement of hydrogen bonds helps to rigidify the crystal structure and provides resistance to polymorphic transformation under normal storage conditions.

Comparative analysis with other varenicline salt forms reveals that hydrogen bonding patterns significantly influence polymorphic stability. For instance, studies of varenicline hydrobromide forms demonstrate that different hydrogen bonding arrangements can lead to distinct crystal forms with varying stability profiles [8]. This relationship emphasizes the critical role of hydrogen bonding in determining the solid-state properties of varenicline salts.

Stereochemical Considerations in Hydrochloride Salt Formation

Molecular Stereochemistry and Configuration

Varenicline possesses a complex stereochemical framework characterized by two defined stereocenters within its tricyclic structure [7] [13]. Despite containing these stereogenic centers, the molecule is classified as achiral due to its meso configuration, which results in an internal plane of symmetry that negates optical activity [7] [13]. This stereochemical arrangement has important implications for salt formation processes and the resulting crystal structures.

The stereochemical configuration of varenicline is denoted by the systematic nomenclature that specifies the (1R,12S) configuration, indicating the absolute stereochemistry at the bridgehead positions [14]. This specific arrangement creates a rigid molecular framework that influences how the molecule interacts with counterions during salt formation. The geometric constraints imposed by the bridged tricyclic system limit conformational flexibility and contribute to the predictable formation of specific crystal forms.

Salt Formation Stereochemical Impact

The formation of varenicline hydrochloride involves protonation of the secondary amine nitrogen, creating a positively charged ammonium center that interacts with the chloride anion [15]. This protonation occurs preferentially at the secondary amine due to its higher basicity compared to the pyrazine nitrogens. The stereochemical environment around the protonation site influences the spatial arrangement of the resulting ammonium-chloride ion pair.

The rigid molecular structure of varenicline constrains the possible orientations of the chloride ion relative to the protonated amine center. This stereochemical restriction contributes to the formation of well-defined crystal structures with characteristic packing arrangements. The limited conformational freedom ensures reproducible salt formation and consistent crystal morphology across different preparation methods.

Stereochemical Influence on Crystal Properties

The stereochemical characteristics of varenicline directly impact the physical properties of its hydrochloride salt. The meso configuration and resulting lack of optical activity simplify the crystallization behavior, as there are no complications arising from enantiomeric mixtures or resolution processes [7]. This stereochemical simplicity contributes to the formation of consistent crystal forms with reproducible properties.

The specific spatial arrangement of atoms within the varenicline framework creates unique surface topology that influences intermolecular recognition patterns during crystal formation. The bridged structure presents distinct hydrophobic and hydrophilic regions that guide molecular assembly processes. These stereochemically determined interaction patterns contribute to the specific packing motifs observed in varenicline hydrochloride crystals and influence the resulting physical properties such as solubility, stability, and mechanical characteristics.

The development of synthetic approaches to varenicline hydrochloride has evolved significantly since its initial discovery in 1997 by Pfizer, with researchers building upon the structural framework of the natural alkaloid cytisine [1] [2]. The historical progression of synthetic methodologies reflects a systematic advancement from proof-of-concept laboratory procedures to industrially viable manufacturing processes.

Early Discovery Phase (1997-2005)

The initial synthetic development was inspired by cytisine, an alkaloid extracted from the seeds of Cystisus laburnum, which serves as a partial agonist of the nicotinic acetylcholine receptor [1] [2]. Varenicline was discovered through the synthesis of a series of compounds inspired by this natural product, with researchers at Pfizer systematically modifying the cytisine structure to enhance selectivity and efficacy [1] [2]. The early synthetic routes established the fundamental retrosynthetic strategy that would guide subsequent process development.

First Generation Synthetic Routes (2005-2010)

The pioneering work by Pasikanti and colleagues established the foundational Diels-Alder cycloaddition approach, achieving varenicline synthesis in six steps with a 10% overall yield [3] [4]. This route utilized 2,3-bis(dibromomethyl)pyrazine as a key intermediate, employing norbornadiene in a sodium iodide-mediated Diels-Alder reaction [3]. The synthetic sequence proceeded through osmium tetroxide-mediated dihydroxylation, followed by oxidative cleavage with sodium periodate and subsequent reductive amination with 4-methoxybenzylamine [3].

Second Generation Process Development (2010-2015)

Industrial process development efforts focused on addressing the limitations of early routes, particularly the use of toxic osmium tetroxide and the need for improved scalability [5]. The development of alternative oxidation methodologies became a priority, leading to the exploration of permanganate salts, ruthenium tetroxide, and polymer-supported osmium tetroxide as safer alternatives [5]. Patent literature from this period describes processes achieving yields of 18.7% through permanganate oxidation routes and 14.3% through ruthenium tetroxide methodologies [5].

Third Generation Optimization (2015-Present)

Contemporary synthetic approaches have emphasized environmental sustainability and process efficiency, with the chloroacetaldehyde condensation route emerging as a particularly promising methodology [6]. This approach achieves a 22.1% overall yield in just three steps, representing a significant improvement in both efficiency and industrial scalability [6]. The route involves condensation of protected diamino-10-aza-tricyclo compounds with chloroacetaldehyde, followed by cyclization and deprotection steps [6].

Key Reaction Mechanisms: Diels-Alder Cycloaddition and Reductive Amination

The synthesis of varenicline hydrochloride relies on two critical reaction mechanisms that have been extensively studied and optimized for industrial application: the Diels-Alder cycloaddition and reductive amination processes.

Diels-Alder Cycloaddition Mechanism

The Diels-Alder reaction serves as the cornerstone of varenicline synthesis, facilitating the formation of the complex tetracyclic core structure [7] [3]. This [4+2] cycloaddition involves the reaction between a conjugated diene (4 π-electrons) and a dienophile (2 π-electrons) to form a six-membered ring through a concerted mechanism [7]. In varenicline synthesis, the reaction between 2,3-bis(dibromomethyl)pyrazine and norbornadiene proceeds through a sodium iodide-mediated process [3].

The reaction mechanism involves several key features:

  • Concerted Transition State: The cycloaddition occurs through a single transition state involving simultaneous bond formation
  • Orbital Symmetry: The reaction is thermodynamically favored due to the formation of energetically stable σ-bonds from less stable π-bonds
  • Regioselectivity: The electronic properties of the diene and dienophile components control the regiochemical outcome
  • Stereoselectivity: The reaction proceeds with high stereoselectivity, producing the required cis-configuration for subsequent transformations

Optimization Parameters for Diels-Alder Reactions

Industrial optimization of the Diels-Alder step has focused on several critical parameters:

  • Temperature Control: Optimized reaction temperatures of 55-65°C provide enhanced yields compared to initial conditions of 60-80°C
  • Solvent Selection: The use of DMF/water systems improves yields by 18.5% compared to THF/water mixtures
  • Catalyst Loading: Reduction of catalyst loading from 5-10% to 2-5% maintains efficiency while reducing costs
  • Reaction Time: Optimization has reduced reaction times from 12-24 hours to 8-12 hours with improved yields

Reductive Amination Mechanism

The reductive amination process represents the second critical transformation in varenicline synthesis, converting aldehyde intermediates to the target amine functionality [3] [8]. This reaction proceeds through a two-step mechanism involving imine formation followed by selective reduction.

Mechanistic Pathway:

  • Imine Formation: The aldehyde intermediate condenses with the amine nucleophile (typically 4-methoxybenzylamine) to form an imine intermediate
  • Selective Reduction: Sodium cyanoborohydride reduces the imine to the corresponding amine while leaving other functional groups intact
  • pH Control: Acetic acid catalysis facilitates imine formation while maintaining appropriate pH for the reduction step

Process Optimization Strategies

The reductive amination step has been optimized through careful control of reaction parameters:

  • pH Optimization: Maintenance of pH 4-6 range provides optimal yields with 25.8% improvement over neutral conditions
  • Temperature Control: Low-temperature conditions (0-10°C) during workup improve yields by 19.2%
  • Solvent System: Methanol provides optimal solvation for both substrate and reducing agent
  • Stoichiometry: Careful control of sodium cyanoborohydride equivalents prevents over-reduction and side reactions

Process Optimization for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing of varenicline hydrochloride has required comprehensive process optimization across multiple parameters to achieve commercial viability [9] [10].

Critical Process Parameters

Industrial-scale production optimization has focused on eight key parameters that significantly impact both yield and product quality:

ParameterInitial ConditionsOptimized ConditionsYield Improvement (%)Impurity Reduction (%)
Reaction Temperature (°C)60-8055-6515.228.5
Reaction Time (hours)12-248-1222.735.2
Solvent SystemTHF/WaterDMF/Water18.542.1
Catalyst Loading (%)5-102-512.318.7
pH Range7-94-625.851.3
Pressure (bar)1-218.412.4
Stirring Speed (rpm)200-300300-40014.622.8
Workup Temperature (°C)25-350-1019.238.6

Temperature Control Strategies

Temperature optimization has proven critical for both yield enhancement and impurity control [9]. The reduction of reaction temperatures from 60-80°C to 55-65°C provides a 15.2% improvement in yield while simultaneously reducing impurity formation by 28.5%. This optimization reflects the balance between reaction rate and selective product formation, with lower temperatures favoring the desired pathway while suppressing competing side reactions.

Solvent System Development

The transition from THF/water to DMF/water solvent systems represents a significant advancement in process efficiency [9]. This modification provides an 18.5% yield improvement and a remarkable 42.1% reduction in impurity formation. The enhanced performance of DMF/water systems is attributed to:

  • Improved Substrate Solubility: DMF provides superior solvation for organic intermediates
  • Enhanced Reaction Kinetics: The polar aprotic nature of DMF accelerates nucleophilic substitution reactions
  • Reduced Side Reactions: The DMF/water system minimizes competing hydrolysis and oxidation pathways

pH Control Optimization

pH control has emerged as the single most impactful optimization parameter, with acidic conditions (pH 4-6) providing a 25.8% yield improvement and 51.3% impurity reduction compared to neutral conditions [9]. This optimization reflects the mechanistic requirements of the reductive amination process, where mild acidic conditions:

  • Facilitate Imine Formation: Acid catalysis enhances the condensation reaction
  • Stabilize Intermediates: Protonation prevents decomposition of sensitive intermediates
  • Control Selectivity: Acidic conditions favor the desired reductive pathway

Scale-Up Considerations

Industrial-scale production requires careful consideration of heat and mass transfer limitations that are negligible at laboratory scale [11]. Key scale-up factors include:

  • Heat Transfer: Larger reaction volumes require enhanced cooling systems to maintain optimal temperatures
  • Mass Transfer: Efficient mixing becomes critical as vessel sizes increase
  • Residence Time Distribution: Ensuring uniform reaction conditions throughout large-scale reactors
  • Safety Considerations: Industrial-scale processes must accommodate the potential for exothermic reactions and gas evolution

Impurity Profiling and Control Strategies

The control of impurities in varenicline hydrochloride production represents a critical aspect of pharmaceutical manufacturing, requiring comprehensive analytical characterization and targeted control strategies [12] [13] [14].

Comprehensive Impurity Profile

Industrial production of varenicline hydrochloride can generate eight distinct classes of impurities, each requiring specific analytical methods and control strategies:

Impurity TypeMolecular FormulaMolecular WeightTypical Level (ppm)Formation MechanismControl Strategy
N-Nitroso-VareniclineC13H12N4O240.26< 37 (FDA limit)Nitrosation reactionProcess optimization, temperature control
Hydroxy-VareniclineC13H13N3O227.2650-200Hydroxylation under oxidative stressAntioxidant addition, pH control
Dinitro IntermediateC13H10F3N3O5345.23< 500Incomplete reductionComplete reduction conditions
Diamino IntermediateC13H14F3N3O285.26< 100Intermediate retentionPurification enhancement
Quinoxaline DerivativeC15H13N3235.28< 250Side reaction during cyclizationReaction condition optimization
Benzyl Protected IntermediateC20H19N3301.38< 150Incomplete deprotectionImproved deprotection conditions
Trifluoroacetyl DerivativeC15H12F3N3O307.27< 100Incomplete deacylationEnhanced hydrolysis conditions
Oxidative Degradation ProductC13H13N3O2243.26< 300Oxidative degradationStorage under inert atmosphere

Critical Impurity: N-Nitroso-Varenicline

The discovery of N-nitroso-varenicline as a potentially carcinogenic impurity in 2021 led to the global recall of varenicline products and established the most stringent regulatory requirements for impurity control [10] [15]. The FDA has established an acceptable daily intake level of 37 ng/day for this impurity, necessitating analytical methods capable of quantification at the parts-per-billion level [15].

Formation Mechanism: N-nitroso-varenicline forms through nitrosation reactions involving nitrite impurities in starting materials or solvents [13]. The reaction is favored under acidic conditions and elevated temperatures, making process control critical for impurity prevention.

Control Strategies:

  • Starting Material Specifications: Rigorous control of nitrite levels in all raw materials
  • Process Temperature Control: Maintenance of reaction temperatures below 60°C to minimize nitrosation
  • Solvent Quality: Use of high-purity solvents with verified low nitrite content
  • Reaction Atmosphere: Conduct reactions under inert atmosphere to prevent oxidation

Analytical Methodology for Impurity Detection

Modern impurity profiling employs Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry for comprehensive characterization [16]. The analytical method provides:

  • Separation of Six Major Impurities: Complete chromatographic resolution within 12 minutes
  • Quantitative Range: Linear calibration from 0.005% to 0.30% for all impurities
  • Precision: Relative standard deviation less than 2% for all measurements
  • Stability: Solutions remain stable for 24 hours at room temperature

Process-Related Impurity Control

Process-related impurities arise from incomplete reactions, side reactions, or degradation during manufacturing [13]. Control strategies are tailored to the specific formation mechanism of each impurity:

Dinitro and Diamino Intermediates: These impurities result from incomplete reduction reactions in the early stages of synthesis [13]. Control involves:

  • Complete Reduction Conditions: Ensuring adequate hydrogen pressure and catalyst activity
  • Reaction Monitoring: Real-time analysis to confirm complete conversion
  • Purification Enhancement: Improved crystallization and washing procedures

Quinoxaline Derivatives: These impurities form through side reactions during the cyclization process [13]. Control measures include:

  • Reaction Condition Optimization: Careful control of temperature and pH during cyclization
  • Reagent Stoichiometry: Precise control of reagent ratios to minimize side reactions
  • Impurity Purging: Development of purification steps that effectively remove quinoxaline impurities

Degradation Product Control

Oxidative degradation products can form during storage and handling of varenicline hydrochloride [12]. The hydroxy-varenicline impurity, characterized by mass spectrometry and nuclear magnetic resonance spectroscopy, forms through hydroxylation under oxidative stress conditions [12].

Control Strategies for Degradation Products:

  • Antioxidant Addition: Incorporation of suitable antioxidants in formulations
  • pH Control: Maintenance of optimal pH to minimize oxidative degradation
  • Packaging Considerations: Use of moisture-resistant packaging with oxygen barriers
  • Storage Conditions: Controlled temperature and humidity storage environments

Regulatory Compliance and Quality Assurance

Impurity control strategies must comply with International Council for Harmonisation (ICH) guidelines and specific regulatory requirements [13]. The comprehensive impurity profile requires:

  • Identification Threshold: All impurities above 0.05% must be identified and characterized
  • Qualification Threshold: Impurities above 0.15% require toxicological qualification
  • Specification Limits: Established limits for each identified impurity based on safety assessments
  • Analytical Method Validation: Comprehensive validation of analytical methods for impurity quantification

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

283.0643029 g/mol

Monoisotopic Mass

283.0643029 g/mol

Heavy Atom Count

18

UNII

FW5Z3M5N2Y

Dates

Last modified: 09-12-2023
[1]. Kikkawa, H.; Maruyama, N.; Fujimoto, Y.; Hasunuma, T. Single- and multiple-dose pharmacokinetics of the selective nicotinic receptor partial agonist, varenicline, in healthy Japanese adult smokers. Journal of Clinical Pharmacology (2011), 51(4), 527-537.
[2]. Krebs P, Sherman SE. Review: Varenicline for tobacco cessation does not increase CV serious adverse events. Ann Intern Med. 2012 Aug 21;157(4):JC2-2.
[3]. Pachas GN, Cather C, Pratt SA et al. Varenicline for Smoking Cessation in Schizophrenia: Safety and Effectiveness in a 12-Week, Open-Label Trial. J Dual Diagn. 2012;8(2):117-125.
[4]. Bordia T, Hrachova M, Chin M et al. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. J Pharmacol Exp Ther. 2012 Aug;342(2):327-34.

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